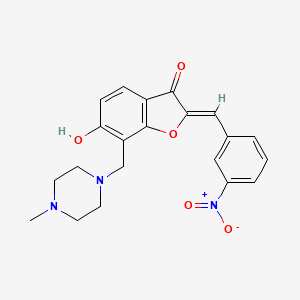
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed overview of its biological activities, including antibacterial, anticancer, and acetylcholinesterase (AChE) inhibitory properties, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is C24H28N2O6, with a molecular weight of 440.5 g/mol. The compound features a benzofuran core, hydroxyl and nitro functional groups, and a piperazine moiety, which contribute to its diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit promising antibacterial properties. A study evaluating various benzofuran derivatives found that several compounds demonstrated significant activity against bacterial strains such as Escherichia coli and Bacillus subtilis. For instance, compound 10b in the series showed a minimum inhibitory concentration (MIC) of 1.25 µg/mL against B. subtilis, comparable to penicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 10b | 1.25 | Bacillus subtilis |
| Penicillin | 1.0 | Bacillus subtilis |
| 10d | Not specified | E. coli |
2. Acetylcholinesterase Inhibition
The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that benzofuran derivatives can inhibit AChE activity effectively. For example, certain derivatives exhibited IC50 values indicating their potency compared to standard inhibitors like eserine .
| Compound | IC50 (µM) | Reference Compound |
|---|---|---|
| Compound 10d | Not specified | Eserine (standard) |
| Various Benzofurans | Varies | Eserine |
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has garnered significant attention. A study highlighted the effectiveness of certain benzofuran compounds against human ovarian cancer cell lines, with some compounds exhibiting IC50 values as low as 11 µM . This suggests that the structural modifications in this compound could enhance its anticancer efficacy.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 32 | 12 | A2780 (ovarian cancer) |
| Compound 33 | 11 | A2780 (ovarian cancer) |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Antibacterial : Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- AChE Inhibition : Binding to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
- Anticancer : Induction of apoptosis or inhibition of cell proliferation pathways in cancer cells.
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-22-7-9-23(10-8-22)13-17-18(25)6-5-16-20(26)19(29-21(16)17)12-14-3-2-4-15(11-14)24(27)28/h2-6,11-12,25H,7-10,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIXEXBQQWUYOK-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














